Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate
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Overview
Description
Ethyl (1S,6R,7R)-3-azabicyclo[410]heptane-7-carboxylate is a bicyclic compound featuring a three-membered ring fused to a six-membered ring This compound is notable for its unique structure, which includes an azabicyclo framework and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable azabicyclo precursor with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of compounds with neurological activity.
Biological Studies: It is used in studies to understand the interaction of bicyclic compounds with biological targets.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The azabicyclo framework allows the compound to fit into binding sites of biological macromolecules, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active azabicyclo moiety, which can then interact with its target.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate
- Ethyl (1S,6S,7R)-2-oxabicyclo[4.1.0]heptane-7-carboxylate
Uniqueness
Ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate is unique due to the presence of the nitrogen atom in the bicyclic framework, which imparts different chemical reactivity and biological activity compared to its oxygen-containing analogs. This nitrogen atom can participate in hydrogen bonding and other interactions, making the compound versatile in various applications.
Properties
IUPAC Name |
ethyl (1S,6R,7R)-3-azabicyclo[4.1.0]heptane-7-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-2-12-9(11)8-6-3-4-10-5-7(6)8/h6-8,10H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUNTQQFKFOGQP-GJMOJQLCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H]2[C@@H]1CNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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